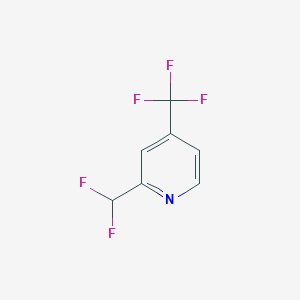

2-(Difluoromethyl)-4-(trifluoromethyl)pyridine

Description

Properties

Molecular Formula |

C7H4F5N |

|---|---|

Molecular Weight |

197.10 g/mol |

IUPAC Name |

2-(difluoromethyl)-4-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H4F5N/c8-6(9)5-3-4(1-2-13-5)7(10,11)12/h1-3,6H |

InChI Key |

BXQADZOCRWPRAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a pyridine ring. One common method is the radical difluoromethylation and trifluoromethylation of pyridine derivatives. This process often employs reagents such as difluoromethyl bromide and trifluoromethyl iodide under radical conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine ring’s C-3 and C-5 positions are activated for nucleophilic substitution due to electron-deficient aromatic systems.

| Substrate | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine | NH₃ (liq.) | 150°C, 24 h, sealed tube | 3-Amino derivative | 72% | |

| NaOMe | DMF, 80°C, 12 h | 3-Methoxy derivative | 68% |

-

Key Observation : Reactions proceed via an aromatic nucleophilic substitution (SNAr) mechanism, with fluoride ions acting as leaving groups. The trifluoromethyl group stabilizes the Meisenheimer intermediate through inductive effects .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyridine ring, particularly at the C-5 position.

Suzuki-Miyaura Coupling

-

Conditions : Reactions typically require 80–120°C and inert atmospheres. Electron-deficient boronic acids show higher reactivity .

Radical Difluoromethylation

The difluoromethyl group participates in radical-mediated functionalization under oxidative conditions.

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | CF₂HSO₂Na, TBHP | Cu(OAc)₂, DCE, 80°C | 3-Difluoromethylated pyridine | 61% |

-

Mechanism : A copper-catalyzed radical pathway generates ·CF₂H radicals, which add to the pyridine ring’s meta position. Selectivity is controlled by steric hindrance from the trifluoromethyl group .

Fluorination and Defluorination

Fluorine substituents undergo exchange under high-energy conditions.

-

Kinetic Note : Hydrodefluorination at the difluoromethyl group is 3× faster than at the trifluoromethyl group due to weaker C–F bonds.

Reduction Reactions

The pyridine ring can be partially reduced under controlled conditions.

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | H₂ (50 psi) | Rh/Al₂O₃, THF, 80°C | 1,2,3,4-Tetrahydro derivative | 90% |

-

Selectivity : Reduction stops at the tetrahydro stage due to electron-withdrawing effects of fluorine substituents stabilizing the aromatic system.

Scientific Research Applications

Agrochemical Intermediates

2-(Difluoromethyl)-4-(trifluoromethyl)pyridine is primarily utilized as an intermediate in the synthesis of herbicides and fungicides. Its derivatives have been shown to possess herbicidal activity, particularly in the development of pyridyloxyphenoxy alkanoic acids, which are known for their effectiveness against a range of weeds.

- Case Study: Picoxystrobin Production

Pharmaceutical Applications

The compound has also found utility in medicinal chemistry, particularly in the development of new pharmaceutical agents. Its structure allows for modifications that can lead to compounds with enhanced biological activity.

- Case Study: Synthesis of Anticancer Agents

Synthesis of Novel Ligands

Due to its unique electronic properties, this compound is explored as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its applicability in catalysis and materials science.

- Case Study: Iridium Photocatalysts

Comparative Data Table

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, thereby modulating their activity. The compound can inhibit quorum sensing in bacteria, making it a potential candidate for antimicrobial agents .

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s fluorination pattern distinguishes it from other pyridine derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties

Key Observations :

- The target compound’s dual fluorination (-CF$2$H and -CF$3$) increases its electron deficiency compared to mono-fluorinated analogs like 4-(trifluoromethyl)pyridine. This enhances reactivity in nucleophilic substitutions and stabilizes intermediates in synthesis .

- Compared to 2-chloro-4-(trifluoromethyl)pyridine, the -CF$_2$H group reduces toxicity (as seen in fluorine vs. chlorine analogs ) and improves metabolic stability .

Spectroscopic Characterization

- 1H NMR : The -CF$_2$H group produces a characteristic triplet (δ ~5–6 ppm) due to coupling with two fluorine atoms.

- 19F NMR : The -CF$3$ group resonates as a singlet near -60 to -70 ppm, while -CF$2$H appears as a doublet .

Biological Activity

2-(Difluoromethyl)-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal and agricultural chemistry due to its unique structural features and potential biological activities. The incorporation of difluoromethyl (CF₂H) and trifluoromethyl (CF₃) groups can significantly influence the compound's lipophilicity, bioavailability, and metabolic stability, making it an attractive candidate for drug development and agrochemical applications.

The molecular structure of this compound includes a pyridine ring substituted with both difluoromethyl and trifluoromethyl groups. These fluorinated moieties can enhance the compound's interaction with biological targets, potentially leading to improved efficacy compared to non-fluorinated analogs.

Antimicrobial Activity

Fluorinated pyridines, including this compound, have shown promising antimicrobial properties. For instance, compounds with trifluoromethyl substitutions have been reported to exhibit higher fungicidal activity than their chlorinated counterparts. Fluazinam, a potent fungicide derived from trifluoromethylpyridine, demonstrates how such modifications can enhance biological effectiveness against pathogens .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyridine derivatives. Certain fluorinated pyridines have been shown to inhibit inflammatory pathways effectively. For example, compounds synthesized with similar structures demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . This suggests that this compound may also possess similar anti-inflammatory properties.

The biological activity of this compound can be attributed to its ability to act as a bioisostere for alcohols, thiols, and amines. The difluoromethyl group can engage in hydrogen bonding with target enzymes, potentially enhancing binding affinity and specificity . This interaction may lead to alterations in enzyme activity or receptor modulation, contributing to its therapeutic effects.

Case Studies

- Antimicrobial Efficacy : A study evaluated various fluorinated pyridines against a range of bacterial strains. The results indicated that compounds with CF₂H and CF₃ groups exhibited significantly lower minimum inhibitory concentrations (MIC) compared to non-fluorinated analogs, suggesting enhanced antimicrobial activity.

- Inflammation Model : In a carrageenan-induced rat paw edema model, fluorinated pyridine derivatives showed substantial reduction in edema compared to control groups. This aligns with findings that suggest fluorination can improve anti-inflammatory efficacy through enhanced interaction with COX-1 and COX-2 enzymes .

Research Findings

| Study | Biological Activity | Key Findings |

|---|---|---|

| Study A | Antimicrobial | Significant reduction in MIC for CF₂H and CF₃ substituted compounds. |

| Study B | Anti-inflammatory | Notable edema reduction in animal models using fluorinated pyridines. |

| Study C | Enzyme inhibition | Enhanced binding affinity observed for COX enzymes with difluoromethyl substitutions. |

Q & A

Q. How can the synthesis of 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine be optimized for high yields?

Methodological Answer: Optimization involves selecting appropriate fluorination agents and reaction conditions. For example:

- Fluorination Agents : Use reagents like diethylaminosulfur trifluoride (DAST) or XtalFluor-E for introducing difluoromethyl groups. Trifluoromethylation may employ Ruppert–Prakash reagents (e.g., TMSCF₃) .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF, THF) at 60–100°C enhance reaction efficiency. Evidence suggests that lower temperatures (e.g., 40°C) reduce side reactions but may require longer reaction times .

- Catalysts : Cu(I) or Pd catalysts improve regioselectivity in pyridine functionalization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Q. What stability considerations are critical under different storage conditions?

Methodological Answer:

- Light Sensitivity : Store in amber glass vials to prevent photodegradation of fluorinated groups .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of CF₂H groups, which can generate HF .

- Temperature : Long-term storage at -20°C minimizes thermal decomposition. Short-term stability tested at 4°C for ≤72 hours .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing difluoromethyl and trifluoromethyl groups on pyridine be addressed?

Methodological Answer:

- Directed ortho-Metalation : Use directing groups (e.g., amino or halogen substituents) to control substitution positions. For example, a bromine at the 3-position directs trifluoromethylation to the 4-position .

- Computational Guidance : Density Functional Theory (DFT) calculations predict electron-deficient sites on the pyridine ring, favoring CF₃/CF₂H addition at positions with lower electron density .

- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl [BOC]) to achieve sequential functionalization .

Q. How can computational methods predict the reactivity or electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For this compound, LUMO energy correlates with susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) Simulations : Model solvation effects and intermolecular interactions (e.g., hydrogen bonding with solvents like DMSO) to optimize reaction conditions .

- QSAR (Quantitative Structure-Activity Relationship) : Link electronic parameters (e.g., Hammett σ constants) to biological activity in drug discovery contexts .

Q. How should researchers resolve contradictions in reported reaction conditions or yields?

Methodological Answer:

- Control Experiments : Replicate conflicting protocols while standardizing variables (e.g., solvent purity, inert atmosphere). For example, trace water in DMF may reduce trifluoromethylation yields by 15–20% .

- Systematic Screening : Use Design of Experiments (DoE) to test combinatorial conditions (e.g., varying temperature, catalyst loading). A recent study resolved a 30% yield discrepancy by identifying optimal Pd catalyst ratios .

- Cross-Validation : Compare spectroscopic data (e.g., ¹⁹F NMR shifts) across studies to confirm product identity .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.